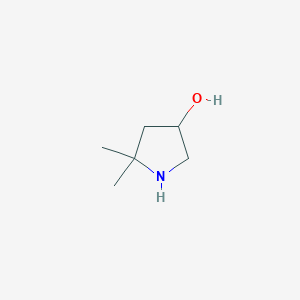
5,5-Dimethylpyrrolidin-3-ol
Overview
Description
5,5-Dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO . It is a cyclic tertiary amine.
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The InChI code for this compound is 1S/C6H13NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 179.4±15.0 °C and a predicted density of 0.958±0.06 g/cm3 . The compound is an oil at room temperature .
Scientific Research Applications
5,5-Dimethylpyrrolidin-3-ol has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. In addition, it has been used in the synthesis of organic compounds, such as surfactants, polymers, and dyes. This compound has also been studied for its potential use in the development of biodegradable plastics and biocompatible materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidin-3-ol is not yet fully understood. However, it is believed that this compound acts as a proton donor, donating a proton to an electron-deficient species. This proton donation can lead to the formation of new bonds, which can then be used to synthesize other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have some effects on the body, such as an increase in the activity of certain enzymes and an increase in the production of certain hormones. In addition, it has been shown to have some anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
5,5-Dimethylpyrrolidin-3-ol has several advantages for use in lab experiments. It is a low-cost and readily available compound, and it is relatively stable and non-toxic. In addition, it is easily synthesized and can be used as a reagent or a catalyst in a variety of reactions. However, there are some limitations to its use in lab experiments. For example, it can be difficult to separate the two isomers of this compound, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.
Future Directions
The potential future directions for 5,5-Dimethylpyrrolidin-3-ol are numerous. It could be used in the development of biodegradable plastics and biocompatible materials. In addition, it could be used in the synthesis of more complex compounds, such as pharmaceuticals and polymers. It could also be used as a catalyst for the synthesis of other compounds, such as dyes and surfactants. Finally, it could be studied further for its potential use in medicine and biotechnology.
Safety and Hazards
properties
IUPAC Name |
5,5-dimethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTIGFBKBVCGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784937-75-2 | |
| Record name | 5,5-dimethylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)


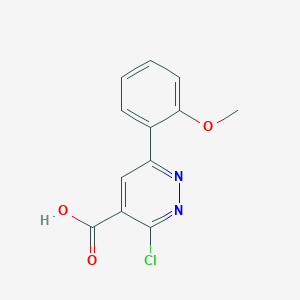

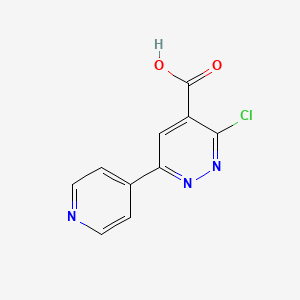
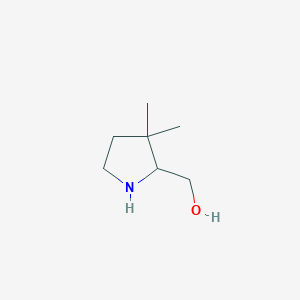



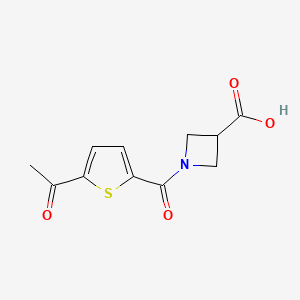

![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)